4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Description
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring:
- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for the amine.
- A carboxylic acid moiety at position 4, enabling hydrogen bonding and further derivatization.
- A 4-bromophenoxy substituent at position 4, introducing steric bulk and electron-withdrawing effects.
This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive sites (bromine for cross-coupling, carboxylic acid for conjugation) and Boc protection for amine stability .
Properties
IUPAC Name |
4-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVVCZACZYUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form 4-bromophenoxy.
Piperidine Ring Formation: The bromophenoxy intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine functionality.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (CAS 84358-13-4)
- Structure: Lacks the 4-bromophenoxy group but retains Boc and carboxylic acid groups.
- Properties: Crystallizes in a monoclinic system (space group P21/c) with intermolecular hydrogen bonds stabilizing the lattice . Lower molecular weight (229.27 g/mol) compared to the bromophenoxy analog.
- Applications : A foundational intermediate for synthesizing piperidine-based drug candidates.
- Key Difference: Absence of bromophenoxy limits its utility in cross-coupling reactions .
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic Acid
- Structure: Substitutes bromophenoxy with 3-(trifluoromethyl)phenyl.
- Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability. Electron-withdrawing effects reduce carboxylic acid pKa compared to bromophenoxy derivatives.
- Applications : Valued in medicinal chemistry for improved pharmacokinetics .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
- Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a phenyl substituent.
- Properties :
- Smaller ring size increases ring strain, affecting conformational flexibility.
- Enantiomeric purity (2S,4S) makes it suitable for chiral drug synthesis.
- Applications : Used in peptide mimetics and protease inhibitors .
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic Acid tert-Butyl Ester (CAS 919108-51-3)
1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid
- Structure: Chlorobenzyl substituent replaces bromophenoxy; lacks Boc protection.
- Properties :
- Free amine increases reactivity but reduces stability under acidic conditions.
- Chlorine provides moderate electron-withdrawing effects.
- Applications : Precursor for antipsychotic and antidepressant agents .
Comparative Analysis Table
Research Findings and Insights
- Reactivity: The bromophenoxy group in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in unsubstituted or trifluoromethyl analogs .
- Crystallinity: Boc-protected piperidine-carboxylic acids exhibit predictable hydrogen-bonding patterns, but bulkier substituents (e.g., bromophenoxy) may reduce crystallinity .
- Solubility : Electron-withdrawing groups (e.g., Br, CF3) lower the carboxylic acid pKa, enhancing aqueous solubility at physiological pH .
Biological Activity
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, also known as BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid, is a compound with notable potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. This article explores its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C17H22BrNO4
- Molecular Weight : 384.26 g/mol
- CAS Number : 1076197-05-1
The biological activity of BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is primarily linked to its role as an inhibitor of specific protein kinases involved in cell signaling pathways. Notably, it has been investigated for its inhibitory effects on the AKT signaling pathway, which is crucial in regulating cell proliferation and survival.
AKT Inhibition
Research indicates that compounds similar to BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid exhibit significant inhibitory activity against AKT1, a serine/threonine kinase implicated in various cancers. For instance, a study by Zhang et al. (2018) demonstrated that certain piperidine derivatives could effectively inhibit AKT phosphorylation and induce apoptosis in prostate cancer cells .
Efficacy in Preclinical Studies
Preclinical evaluations have highlighted the compound's effectiveness against several cancer cell lines:
Case Study 1: Prostate Cancer
In a study focused on prostate cancer treatment, BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid was evaluated for its ability to inhibit AKT signaling. The results showed that the compound significantly reduced cell viability and induced apoptosis through the downregulation of downstream targets such as GSK3β and S6 .
Case Study 2: Hypopharyngeal Cancer
Another investigation into its anticancer properties revealed that this compound exhibited superior cytotoxic effects compared to standard chemotherapeutics. The mechanism was attributed to its ability to disrupt cellular signaling pathways critical for tumor growth and survival .
Potential Therapeutic Applications
Given its biological activity, BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid holds promise as a lead compound in drug discovery efforts aimed at developing novel anticancer therapies. Its structural features allow for further modifications that could enhance efficacy and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
